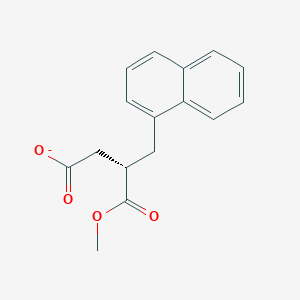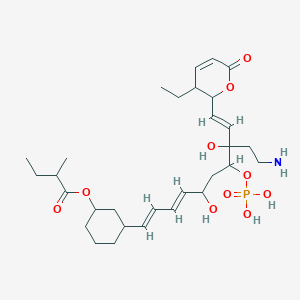
Phosphazomycin C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphazomycin C2 is a potent antibiotic that has gained attention in recent years due to its unique structure and mechanism of action. It is a member of the phosphonate family of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial strains. Phosphazomycin C2 was first isolated from the fermentation broth of Streptomyces species in 1992. Since then, it has been the subject of numerous studies aimed at elucidating its synthesis, mechanism of action, and potential applications in the field of medicine.
Mechanism Of Action
Phosphazomycin C2 works by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis. By inhibiting this enzyme, phosphazomycin C2 prevents the formation of the bacterial cell wall, leading to bacterial death. This mechanism of action is unique among antibiotics and has made phosphazomycin C2 a promising candidate for the treatment of drug-resistant bacterial infections.
Biochemical And Physiological Effects
Phosphazomycin C2 has been shown to have a number of biochemical and physiological effects on bacterial cells. These include inhibition of cell wall synthesis, disruption of cell membrane integrity, and induction of oxidative stress. These effects ultimately lead to bacterial death and have made phosphazomycin C2 a potent antibiotic against a variety of bacterial strains.
Advantages And Limitations For Lab Experiments
One advantage of using phosphazomycin C2 in lab experiments is its broad-spectrum activity against a variety of bacterial strains. This makes it a useful tool for studying the mechanisms of bacterial cell wall synthesis and the effects of antibiotics on bacterial cells. However, the complex synthesis process and high cost of the compound can be a limitation for some research groups.
Future Directions
There are several potential future directions for research on phosphazomycin C2. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a treatment for drug-resistant bacterial infections, such as MRSA. Additionally, studies aimed at understanding the compound's mechanism of action at the molecular level could provide valuable insights into the development of new antibiotics with unique mechanisms of action.
Scientific Research Applications
Phosphazomycin C2 has been the subject of numerous scientific studies aimed at understanding its potential applications in the field of medicine. One area of research has focused on its antibacterial activity against a variety of bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Other studies have investigated its potential as a treatment for urinary tract infections and other bacterial infections.
properties
CAS RN |
126688-54-8 |
|---|---|
Product Name |
Phosphazomycin C2 |
Molecular Formula |
C30H48NO10P |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
InChI Key |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Other CAS RN |
126688-54-8 |
synonyms |
phosphazomycin C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
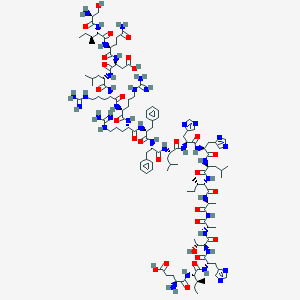
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
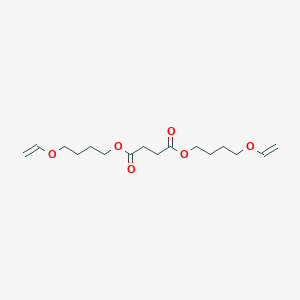
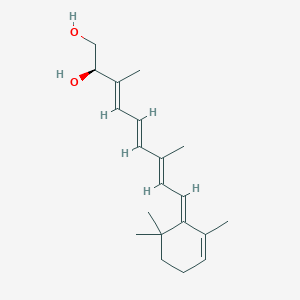
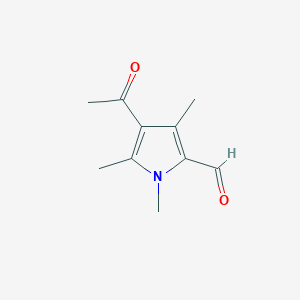
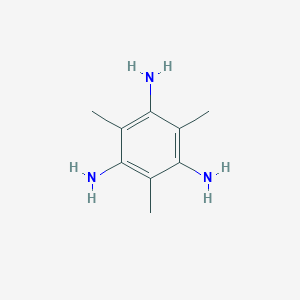

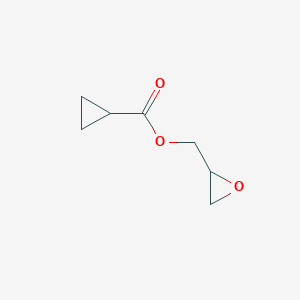

![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
